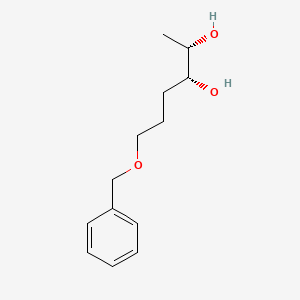
(2S,3R)-6-(Benzyloxy)hexane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-6-(Benzyloxy)hexane-2,3-diol is an organic compound with a specific stereochemistry, characterized by the presence of a benzyloxy group attached to a hexane backbone with two hydroxyl groups at the second and third positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-6-(Benzyloxy)hexane-2,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexane derivative.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at the second and third positions through selective oxidation or hydroxylation reactions.
Benzyloxy Group Addition: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxylated hexane derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-6-(Benzyloxy)hexane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new benzyloxy derivatives or other substituted products.
Applications De Recherche Scientifique
(2S,3R)-6-(Benzyloxy)hexane-2,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3R)-6-(Benzyloxy)hexane-2,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The hydroxyl groups play a crucial role in hydrogen bonding and molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-6-(Methoxy)hexane-2,3-diol: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,3R)-6-(Ethoxy)hexane-2,3-diol: Similar structure but with an ethoxy group instead of a benzyloxy group.
(2S,3R)-6-(Propoxy)hexane-2,3-diol: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (2S,3R)-6-(Benzyloxy)hexane-2,3-diol imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and biological activity compared to similar compounds with different alkoxy groups.
Propriétés
Numéro CAS |
918819-03-1 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
(2S,3R)-6-phenylmethoxyhexane-2,3-diol |
InChI |
InChI=1S/C13H20O3/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15H,5,8-10H2,1H3/t11-,13+/m0/s1 |
Clé InChI |
DFVIWPLFSQHCHX-WCQYABFASA-N |
SMILES isomérique |
C[C@@H]([C@@H](CCCOCC1=CC=CC=C1)O)O |
SMILES canonique |
CC(C(CCCOCC1=CC=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


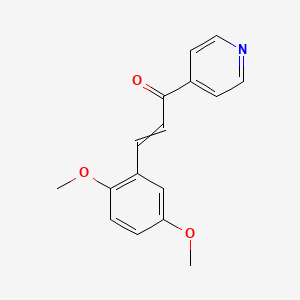
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)
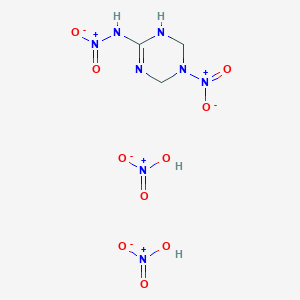
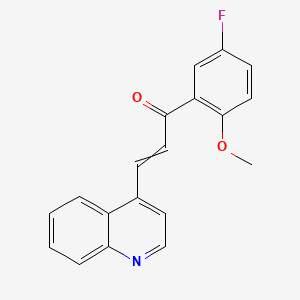
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)

![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
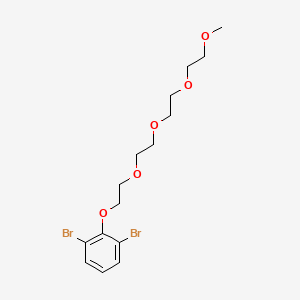
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)
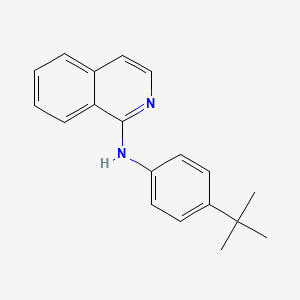
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
